(6-Aminohexyl)carbamic acid, with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol, is a compound characterized by its amino and carbamic acid functional groups. It is also known by various synonyms, including hexamethylenediamine carbamate and diak1. This compound appears as a white solid and has a melting point ranging from 154 to 158 °C, with a boiling point of approximately 159.19 °C at standard atmospheric pressure. It is soluble in water at a concentration of 128.65 g/L at 25 °C .
(6-Aminohexyl)carbamic acid contains both an amino group (NH2) and a carboxylic acid group (COOH). These functional groups can be used in various organic synthesis reactions, such as:
The amino group in (6-Aminohexyl)carbamic acid can potentially be used in the development of new materials with specific properties:
The synthesis of (6-Aminohexyl)carbamic acid can be achieved through several methods:
(6-Aminohexyl)carbamic acid finds applications in various fields:
Studies on the interactions of (6-Aminohexyl)carbamic acid with other compounds are essential to understand its reactivity and potential applications. Its interactions may include:
(6-Aminohexyl)carbamic acid shares structural features with several related compounds. Here are some comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexamethylenediamine | C₆H₁₈N₂ | A precursor to (6-Aminohexyl)carbamic acid; lacks carbamate functionality. |
| 6-Aminohexyl(ethyl)carbamic acid | C₉H₂₀N₂O₂ | Contains an ethyl group; potentially alters solubility and reactivity. |
| N,N-Diethylcarbamoyl chloride | C₅H₁₁ClN₂O | A reactive derivative used in acylation reactions; differs in reactivity due to chlorine atom. |
The uniqueness of (6-Aminohexyl)carbamic acid lies in its specific chain length and functional groups, which confer distinct chemical properties and potential biological activities compared to these similar compounds .
(6-Aminohexyl)carbamic acid (CAS 143-06-6) features a linear hexyl chain terminated by an amino group ($$-\text{NH}_2$$) and a carbamic acid moiety ($$-\text{NH}-\text{C}(=\text{O})-\text{OH}$$). This bifunctional structure enables participation in diverse chemical reactions, including nucleophilic substitutions and condensations.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.21 g/mol | |
| Melting Point | 154–158 °C | |
| Density | 1.059 ± 0.06 g/cm³ | |
| Water Solubility (25°C) | 128.65 g/L | |
| pKa | -1.41 ± 0.12 | |
| LogP | -2.36 |
The compound’s low LogP value indicates high hydrophilicity, making it suitable for aqueous-phase reactions. Its melting point range suggests stability under moderate thermal conditions, advantageous for industrial processing.
Flammable;Irritant